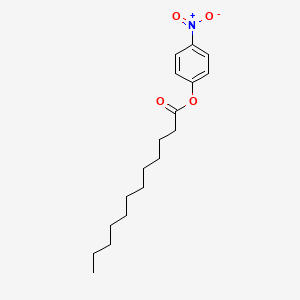
4-硝基苯基月桂酸酯
描述
科学研究应用
4-Nitrophenyl laurate is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:
Enzyme Activity Assays: It is used to measure the activity of lipases and esterases by monitoring the release of 4-nitrophenol.
Biocatalysis: Employed in studies involving biocatalysts for the synthesis of esters and other organic compounds.
Biorefinery Processes: Utilized in the hydrolysis of triglycerides and other esterified substrates in oil-based biorefineries.
作用机制
Target of Action
4-Nitrophenyl laurate primarily targets enzymes such as lipases and carboxylesterases . These enzymes play a crucial role in the metabolism of a wide range of organisms, from simple microorganisms to mammals .
Mode of Action
4-Nitrophenyl laurate interacts with its target enzymes by binding to their active sites, thereby blocking access to the substrate and preventing catalysis . This interaction is typically used to assess the enzyme-substrate affinity .
Biochemical Pathways
The primary biochemical pathway affected by 4-Nitrophenyl laurate is the lipase pathway . Lipases are responsible for the conversion of triglycerides and other esterified substrates . 4-Nitrophenyl laurate serves as a typical model substrate in lipase assays .
Pharmacokinetics
It’s known that the compound has been used to evaluate acid lipase activity in peripheral leukocytes and cultured skin fibroblasts samples .
Result of Action
The action of 4-Nitrophenyl laurate results in the inhibition of the activity of target enzymes . This inhibition can be used to assess the enzyme-substrate affinity and to evaluate lipase activity .
Action Environment
The action, efficacy, and stability of 4-Nitrophenyl laurate can be influenced by various environmental factors. For instance, the compound is soluble in chloroform, and it should be stored at temperatures between 2-8°C
生化分析
Biochemical Properties
4-Nitrophenyl laurate plays a significant role in biochemical reactions, primarily as a substrate for lipase enzymes. Lipases catalyze the hydrolysis of ester bonds in lipids, releasing fatty acids and alcohols. In the case of 4-nitrophenyl laurate, the hydrolysis reaction releases 4-nitrophenol and lauric acid. This reaction is often monitored spectrophotometrically by measuring the increase in absorbance at 405 nm due to the release of 4-nitrophenol . The compound interacts with various lipases, including those from microbial sources such as Bacillus pumilus and Pseudomonas mendocina . These interactions are crucial for understanding enzyme specificity and activity.
Cellular Effects
4-Nitrophenyl laurate influences cellular processes by serving as a substrate for lipases within cells. The hydrolysis of 4-nitrophenyl laurate by intracellular lipases can affect lipid metabolism and energy production. Additionally, the release of 4-nitrophenol can impact cell signaling pathways and gene expression. For instance, the presence of 4-nitrophenol has been shown to modulate the activity of certain transcription factors, thereby influencing gene expression . The compound’s effects on cellular metabolism and signaling pathways are essential for understanding its broader biological implications.
Molecular Mechanism
At the molecular level, 4-Nitrophenyl laurate exerts its effects through enzyme-substrate interactions. The compound binds to the active site of lipase enzymes, where it undergoes hydrolysis. This binding involves specific interactions between the ester bond of 4-nitrophenyl laurate and the catalytic residues of the enzyme . The hydrolysis reaction results in the cleavage of the ester bond, releasing 4-nitrophenol and lauric acid. This process can also lead to enzyme activation or inhibition, depending on the enzyme’s specificity and the reaction conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitrophenyl laurate can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Over time, the hydrolysis of 4-nitrophenyl laurate can lead to the accumulation of 4-nitrophenol, which may have long-term effects on cellular function. In vitro studies have shown that prolonged exposure to 4-nitrophenol can alter cellular metabolism and enzyme activity .
Dosage Effects in Animal Models
The effects of 4-Nitrophenyl laurate vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used to study enzyme kinetics and lipid metabolism. At high doses, 4-nitrophenyl laurate can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Animal studies have shown that high doses of 4-nitrophenyl laurate can lead to adverse effects such as liver toxicity and oxidative stress . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
4-Nitrophenyl laurate is involved in metabolic pathways related to lipid metabolism. The compound is hydrolyzed by lipases to produce lauric acid and 4-nitrophenol. Lauric acid can enter various metabolic pathways, including β-oxidation for energy production . The release of 4-nitrophenol can also influence metabolic flux by modulating enzyme activity and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, 4-Nitrophenyl laurate is transported and distributed through interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes and accumulate in lipid-rich compartments . Transporters such as fatty acid-binding proteins may facilitate its intracellular distribution. The localization and accumulation of 4-nitrophenyl laurate can affect its activity and function within cells .
Subcellular Localization
4-Nitrophenyl laurate is primarily localized in lipid-rich subcellular compartments, such as the endoplasmic reticulum and lipid droplets. This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular distribution of 4-nitrophenyl laurate can impact its hydrolysis by lipases and its overall biological activity .
准备方法
Synthetic Routes and Reaction Conditions: 4-Nitrophenyl laurate can be synthesized by reacting 4-nitrophenol with lauric acid anhydride in the presence of a suitable solvent . The reaction typically involves heating the mixture to facilitate the esterification process. The product is then purified through crystallization.
Industrial Production Methods: In industrial settings, the production of 4-nitrophenyl laurate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions: 4-Nitrophenyl laurate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and a catalyst, 4-nitrophenyl laurate hydrolyzes to produce 4-nitrophenol and lauric acid.
Reduction: Catalytic reduction of the nitro group can convert 4-nitrophenyl laurate to 4-aminophenyl laurate.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions:
Hydrolysis: Water, acid or base catalysts (e.g., hydrochloric acid, sodium hydroxide).
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation.
Transesterification: Alcohols and acid or base catalysts.
Major Products:
Hydrolysis: 4-Nitrophenol and lauric acid.
Reduction: 4-Aminophenyl laurate.
Transesterification: Various esters depending on the alcohol used.
相似化合物的比较
- 4-Nitrophenyl palmitate
- 4-Nitrophenyl stearate
- 4-Nitrophenyl acetate
- 4-Nitrophenyl butyrate
Comparison: 4-Nitrophenyl laurate is unique due to its specific chain length (12 carbon atoms) which affects its solubility and reactivity compared to other 4-nitrophenyl esters. For instance, 4-nitrophenyl palmitate and 4-nitrophenyl stearate have longer carbon chains, making them less soluble in certain solvents . The choice of 4-nitrophenyl ester in enzymatic assays depends on the specific requirements of the assay, such as the enzyme’s substrate specificity and the desired reaction conditions .
属性
IUPAC Name |
(4-nitrophenyl) dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO4/c1-2-3-4-5-6-7-8-9-10-11-18(20)23-17-14-12-16(13-15-17)19(21)22/h12-15H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGNVZFHHJEZKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173234 | |
| Record name | 4-Nitrophenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956-11-2 | |
| Record name | p-Nitrophenyl laurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitrophenyl laurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001956112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenyl laurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10173234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophenyl laurate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.179 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


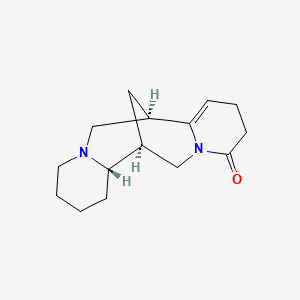
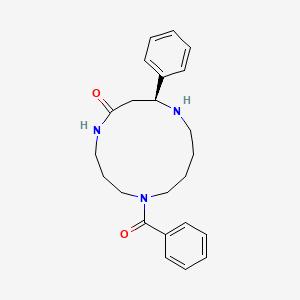
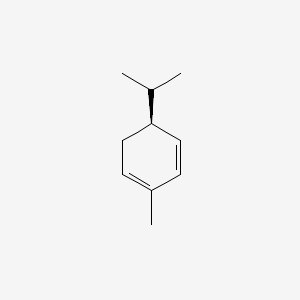
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2S,3R)-3-amino-6-(methylaminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-2-hydroxy-cyclohexoxy]-5-methyl-4-(methylamino)tetrahydropyran-3,5-diol](/img/structure/B1197984.png)
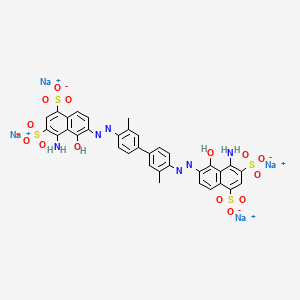
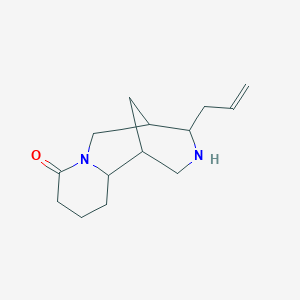
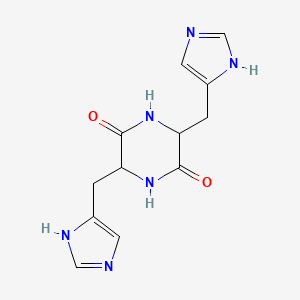
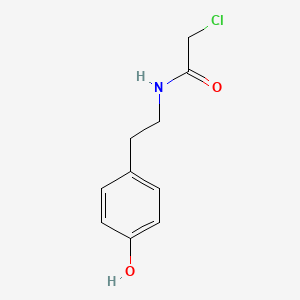
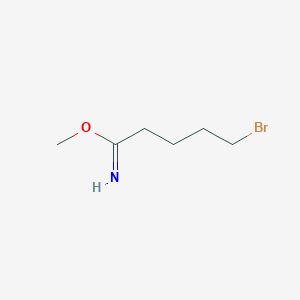
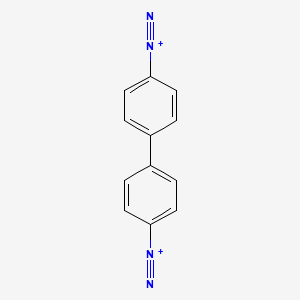
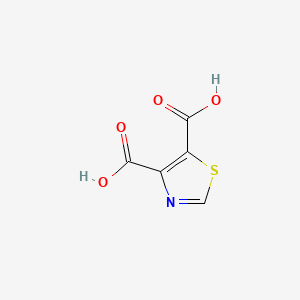
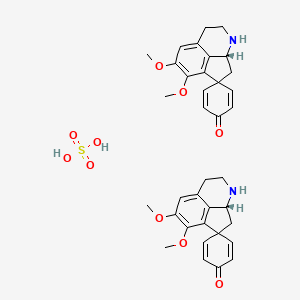
![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)

